(3-Oxo-hept-6-enyl)-carbamic acid tert-butyl ester
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Overview
Description
(3-Oxo-hept-6-enyl)-carbamic acid tert-butyl ester is an organic compound with a complex structure that includes a carbamic acid ester group and a heptenyl chain with a keto group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Oxo-hept-6-enyl)-carbamic acid tert-butyl ester typically involves the esterification of carbamic acid with a heptenyl alcohol derivative. The reaction conditions often require the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
(3-Oxo-hept-6-enyl)-carbamic acid tert-butyl ester can undergo various types of chemical reactions, including:
Oxidation: The keto group can be further oxidized to form carboxylic acids.
Reduction: The keto group can be reduced to form alcohols.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Carbamates or other ester derivatives.
Scientific Research Applications
(3-Oxo-hept-6-enyl)-carbamic acid tert-butyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a prodrug or in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (3-Oxo-hept-6-enyl)-carbamic acid tert-butyl ester exerts its effects involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carbamic acid, which can then interact with enzymes or receptors in biological systems. The heptenyl chain and keto group may also play roles in modulating the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
(3-Oxo-hept-6-enyl)-carbamic acid methyl ester: Similar structure but with a methyl ester group instead of a tert-butyl ester.
(3-Oxo-hept-6-enyl)-carbamic acid ethyl ester: Similar structure but with an ethyl ester group.
Uniqueness
(3-Oxo-hept-6-enyl)-carbamic acid tert-butyl ester is unique due to the presence of the tert-butyl ester group, which can provide steric hindrance and affect the compound’s reactivity and stability. This makes it distinct from other similar compounds with smaller ester groups.
Properties
Molecular Formula |
C12H21NO3 |
---|---|
Molecular Weight |
227.30 g/mol |
IUPAC Name |
tert-butyl N-(3-oxohept-6-enyl)carbamate |
InChI |
InChI=1S/C12H21NO3/c1-5-6-7-10(14)8-9-13-11(15)16-12(2,3)4/h5H,1,6-9H2,2-4H3,(H,13,15) |
InChI Key |
VCTWOBCOVYKATE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC(=O)CCC=C |
Origin of Product |
United States |
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